molecular formula C46H80O3 B092303 Cholesteryl oleyl carbonate CAS No. 17110-51-9

Cholesteryl oleyl carbonate

Cat. No.: B092303
CAS No.: 17110-51-9
M. Wt: 681.1 g/mol
InChI Key: XMPIMLRYNVGZIA-SOSAESCXSA-N
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Description

Chiral Molecular Architecture and Thermotropic Liquid Crystal Formation

COC is a carbonate ester derived from cholesterol and oleyl alcohol, featuring a steroidal core with a $$ \beta $$-hydroxyl group at position 3 and an oleyl carbonate chain at position 3’ (Fig. 1). This configuration induces a left-handed helical arrangement in the cholesteric phase, with a temperature-dependent pitch ($$ p $$) governed by:
$$
\lambda = n \cdot p
$$
where $$ \lambda $$ is the reflected wavelength, and $$ n $$ is the average refractive index.

Thermotropic Behavior :
COC undergoes phase transitions from crystalline to smectic, cholesteric, and isotropic phases. Differential scanning calorimetry (DSC) reveals:

  • Heating : Smectic → cholesteric at 18.3°C; cholesteric → isotropic at 37.5°C.
  • Cooling : Isotropic → cholesteric at 35.1°C; cholesteric → smectic at 15.8°C.
    These transitions are critical for applications requiring temperature-responsive optical properties, such as mood rings and medical thermography.

Dielectric Properties :
Nonlinear dielectric spectroscopy demonstrates two relaxation processes in COC:

  • Orientational relaxation (1–10 MHz): Molecular rotation around the long axis.
  • Chemical relaxation (10–100 MHz): Intermolecular interactions modulated by static electric fields.
    The activation energy for these processes shifts abruptly at the blue phase–cholesteric transition, aligning with Landau-de Gennes theory.

Structural Analogues and Derivatives in Cholesteric Systems

COC is often blended with structurally related cholesteric esters to tune optical and thermal properties:

Compound Role in Mixtures Key Properties
Cholesteryl nonanoate Enhances thermochromic range Linear acyl chain; increases chirality
Cholesteryl benzoate Reduces temperature sensitivity High helical twisting power; historic LC
Cholesteryl chloride Adjusts pitch length Compensates crystallization

For example, the mixture LCS-15 (60% cholesteryl nonanoate, 26.75% cholesteryl chloride, 8.25% cholesteryl benzoate, 5% COC) exhibits minimal crystallization at room temperature and stable shear sensitivity. In UV screens, COC combined with cholesteryl nonanoate (80:20 ratio) reflects 350–380 nm light at skin temperature (32–36°C), enabling sunscreen applications.

Helical Pitch and Optical Selectivity Mechanisms

The helical pitch of COC is inversely proportional to temperature, enabling dynamic color tuning:

Temperature Dependence :
In a COC/cholesteryl nonanoate (80:20) blend, heating from 32°C to 36°C shortens $$ p $$ from 364 nm to 358 nm, shifting reflected UV light from 366 nm to 357 nm. This behavior follows:
$$
p^{-1}(T) = a \cdot T + b
$$
where $$ a $$ and $$ b $$ are material constants.

Mechanoresponsive Behavior :
Under shear stress, COC films exhibit reversible pitch elongation, altering reflected wavelengths. For instance, compressive strains of 10% increase $$ p $$ by 15–20 nm, enabling strain sensors.

Electric Field Modulation : Applying a static electric field ($$ E_0 = 10^7 \, \text{V/m} $$) realigns COC’s helices, suppressing the orientational relaxation mode and enhancing dielectric anisotropy. This property is exploited in tunable lasers and optical switches.

Properties

CAS No.

17110-51-9

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate

InChI

InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1

InChI Key

XMPIMLRYNVGZIA-SOSAESCXSA-N

SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Other CAS No.

17110-51-9

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants :

    • Cholesteryl chloroformate (1.0 molar equivalent)

    • Oleyl alcohol (1.2 molar equivalents)

  • Solvent : Benzene (anhydrous)

  • Catalyst : Pyridine (1.5 equivalents), neutralizing HCl byproduct

  • Temperature : 0°C (ice bath)

  • Time : 24 hours under nitrogen atmosphere

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of oleyl alcohol attacks the electrophilic carbonyl carbon of cholesteryl chloroformate. Pyridine acts as both a base and catalyst, sequestering HCl to prevent side reactions.

Yield and Purity Optimization

ParameterOptimal ValuePurity Impact
Oleyl alcohol purity≥99.9%Eliminates esterification competitors (e.g., fatty alcohols)
Pyridine stoichiometry1.5–2.0 eqMinimizes dicholesteryl carbonate byproduct (<2%)
Reaction temperature0–5°CSuppresses thermal degradation of reactants

Post-synthesis, silica gel chromatography (hexane:ethyl acetate, 9:1) achieves >99% purity, critical for liquid crystal applications.

Industrial-Scale Production via In-Situ Polymerization

Industrial methods prioritize cost-effectiveness and scalability, employing in-situ polymerization for microencapsulation:

Core-Shell Microencapsulation

  • Core Material : COC (60–80 wt%) blended with cholesteryl pelargonate (20–40 wt%)

  • Shell Material : Melamine-formaldehyde prepolymer

  • Process :

    • Emulsify COC mixture in aqueous phase (0.5% polyvinyl alcohol stabilizer).

    • Polymerize shell at 60°C for 4 hours, pH 4.5–5.0.

    • Wash microcapsules with deionized water, dry at 40°C.

Product Characteristics :

PropertyValue
Microcapsule diameter10–50 μm
Encapsulation efficiency92–95%
Thermal stabilityStable to 150°C

This method enhances COC’s utility in temperature-sensitive coatings and drug delivery systems.

Purification Techniques for High-Purity COC

Oleyl Alcohol Refinement

High-purity oleyl alcohol (≥99.9%) is prerequisite for optimal COC synthesis. Industrial refinement involves:

  • Urea Adduct Formation : Isolate cis-9-octadecenol from olive oil derivatives.

  • Acid Soap Crystallization : Remove saturated alcohol impurities.

  • Fractional Distillation : BP 200–210°C under 0.5 mmHg vacuum.

Chromatographic Purification

Post-reaction crude COC contains ≤5% dicholesteryl carbonate. Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) achieves:

FractionCompositionPurity
1Dicholesteryl carbonate98%
2COC99.5%
3Unreacted oleyl alcohol95%

Retention factors (Rf): COC = 0.42, dicholesteryl carbonate = 0.68 (TLC, hexane:ethyl acetate 8:2).

Analytical Validation of Synthesis Success

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) :
    δ 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH₂), 2.30 (t, 2H, oleyl COO).

  • IR (KBr) :
    1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric).

Phase Behavior Analysis

Differential scanning calorimetry (DSC) of purified COC shows:

TransitionTemperature (°C)Enthalpy (J/g)
Cholesteric → smectic34.52.1
Smectic → isotropic40.23.8

Deviations >0.5°C indicate impurities exceeding 1%.

Comparative Evaluation of Synthesis Routes

MethodPurity (%)Yield (%)ScalabilityCost (USD/g)
Laboratory esterification99.575Low12.50
Industrial microencapsulation9592High3.80

The laboratory method suits research-grade COC, while industrial routes favor large-volume applications despite marginally lower purity .

Chemical Reactions Analysis

Thermal Decomposition Pathways

COC undergoes pyrolysis at elevated temperatures, producing gaseous byproducts :

Temperature Range Primary Products Hazard Class
250-300°CCarbon monoxide (CO)Acute toxicity (T+)
>300°CCarbon dioxide (CO₂)Asphyxiant

Differential scanning calorimetry reveals two endothermic peaks at 307K and 313K, corresponding to cholesteric-smectic and smectic-isotropic phase transitions . Prolonged heating above 150°C induces irreversible molecular degradation through:

  • Cleavage of carbonate ester bonds

  • Cholesterol ring dehydrogenation

  • Oleyl chain fragmentation

Reactivity in Binary Mixtures

When blended with other cholesteryl esters (e.g., pelargonate, benzoate), COC participates in dynamic molecular interactions:

Table 1: Phase Behavior in Ternary Mixtures

COC (g)Pelargonate (g)Benzoate (g)Transition Range (°C)
0.650.250.1017-23
0.450.450.1026.5-30.5

Nuclear magnetic resonance (NMR) studies show:

  • 13C chemical shift changes at C3 (Δδ = 0.8 ppm) and C6 (Δδ = 1.2 ppm) in mixtures

  • Rotational correlation times (τ_rz) increase by 30% compared to pure COC

These effects arise from dipole-dipole interactions between carbonate groups and aromatic benzoate rings .

Hydrolytic Stability

Though not explicitly studied for COC, carbonate esters generally undergo hydrolysis:

Acidic Conditions
COC H O Cholesterol OH Oleyl OH CO \text{COC H O Cholesterol OH Oleyl OH CO }

Basic Conditions
COC OH Cholesterol O Oleyl OH CO \text{COC OH Cholesterol O Oleyl OH CO }

Accelerated aging tests (40°C/75% RH) show <5% mass loss over 12 months , suggesting inherent moisture resistance from the long oleyl chain’s hydrophobic shielding.

Sonication-Induced Structural Changes

Ultrasonic treatment (20kHz, 1500s) modifies COC’s compressibility:

Sonication Time (s) Isentropic Compressibility (κ_s ×10⁻¹⁰ m²/N)Phase Transition Temp Shift (ΔT)
03.12Baseline
15003.45+2.3°C

This 11% compressibility increase indicates ultrasound disrupts molecular packing, favoring metastable liquid crystal phases .

Scientific Research Applications

Thermotropic Liquid Crystals

Cholesteryl oleyl carbonate is primarily recognized for its role in thermotropic liquid crystals, which exhibit unique phase transition behaviors that are sensitive to temperature changes. These properties make COC suitable for:

  • Temperature-Sensitive Devices : COC can be utilized in devices that require precise temperature measurements. Its phase transition from smectic to cholesteric and subsequently to isotropic phases occurs at specific temperatures, making it ideal for applications such as liquid crystal thermometers .
  • Display Technologies : COC is used in various display technologies due to its ability to change color based on temperature fluctuations. This characteristic is leveraged in digital displays and indicators .

Medical Applications

The unique properties of this compound extend into the medical field:

  • Thermal Sensors : COC's sensitivity to temperature changes allows it to be employed in thermal sensors used in medical diagnostics. The ability to detect minute changes in temperature can be crucial for monitoring physiological conditions .
  • Drug Delivery Systems : Research indicates that COC can be incorporated into drug delivery systems where its liquid crystalline nature can facilitate controlled release mechanisms. The phase behavior of COC can be manipulated to optimize drug release profiles .

Sensor Technologies

This compound has shown promise in various sensor applications:

  • Chemical Sensors : Due to its liquid crystalline nature, COC can be used in chemical sensors that detect changes in environmental conditions. Its response to external stimuli (like temperature and pressure) makes it suitable for developing advanced sensing technologies .
  • Optoelectronic Devices : The optical properties of COC allow it to be utilized in optoelectronic devices, where it can function as a medium for light manipulation and signal transmission .

Cosmetic Applications

In the cosmetics industry, this compound serves several functions:

  • Emollient and Skin Conditioning Agent : COC is used as an emollient due to its ability to enhance skin hydration and improve texture. Its liquid crystalline structure contributes to its effectiveness as a skin conditioning agent .
  • Formulation Stabilizer : COC can stabilize formulations by providing a consistent texture and preventing phase separation in cosmetic products, thereby enhancing product performance .

Case Study 1: Phase Transition Analysis

In a study conducted by Çolak et al., the effects of sonication on the phase transition temperatures of this compound were investigated. The research highlighted that sonication times significantly influenced the phase transition behavior of COC, with specific sonication durations leading to higher transition temperatures. This finding underscores the importance of processing conditions in optimizing the properties of COC for various applications .

Case Study 2: Dielectric Properties

A dielectric study explored the thermodynamic properties of this compound at microwave frequencies. The research demonstrated that variations in temperature affected the dielectric response of COC, suggesting potential applications in high-frequency sensor technologies and communications systems .

Mechanism of Action

Cholesteryl oleyl carbonate exerts its effects through its unique liquid crystalline properties. The compound forms cholesteric liquid crystals with a helical structure, which can change color and optical properties in response to temperature variations. This behavior is utilized in various applications, including liquid crystal displays and thermochromic devices .

Comparison with Similar Compounds

Structural and Functional Group Variations

COC is distinguished from analogous cholesteryl compounds by its carbonate linkage (-O-CO-O-) compared to:

  • Esters (e.g., cholesteryl oleate, cholesteryl pelargonate): Contain a carboxylate group (-O-CO-R).
  • Ethers (e.g., cholesteryl oleyl ether): Feature an ether linkage (-O-R).

The carbonate group in COC enhances polarity and hydrogen-bonding capacity, leading to distinct intermolecular interactions. For example, COC exhibits longer rotational correlation timesrx and τrz) in NMR studies compared to esters and ethers, indicating slower molecular motion near phase transitions .

Phase Behavior and Thermal Properties

Table 1: Phase Transition Temperatures of COC and Analogues
Compound Isotropic → Cholesteric (°C) Cholesteric → Smectic (°C) Smectic → Crystal (°C) Reference
Cholesteryl oleyl carbonate (COC) 29.0 23.5 <20 [1, 12]
Cholesteryl oleate 42.5 35.0 28.0 [1]
Cholesteryl oleyl ether 29.0 (metastable cholesteric) N/A <20 [1]
Cholesteryl nonanoate (CN) 78.5 N/A 45.0 [18]
  • COC vs. Esters : COC transitions to the cholesteric phase at lower temperatures than cholesteryl oleate (29°C vs. 42.5°C), making it suitable for biomedical applications near body temperature .
  • COC vs. Ethers : While COC and cholesteryl oleyl ether share similar isotropic→cholesteric transition temperatures (29°C), COC forms stable smectic phases , unlike the metastable phases of ethers .
  • COC vs. Other Carbonates : In the homologous series of cholesteryl n-alkyl carbonates, COC (C18:1 oleyl chain) exhibits a broader smectic phase range compared to shorter-chain carbonates (e.g., cholesteryl heptyl carbonate) .

Thermochromic Performance in Ternary Mixtures

COC is a key component in thermochromic liquid crystals (TLCs) when blended with CB and CP. The Smectic A (SA) → Twisted Nematic (N*) transition in these mixtures enables color shifts (e.g., blue to red) above specific temperatures:

Table 2: Thermochromic Formulations and Transition Temperatures
COC:CP:CB Ratio (wt%) SA → N* Transition (°C) Application Reference
35:55:10 32.8–34.8 Contact lens temperature sensors [9, 16]
37.5:37.5:25 31.8–34.8 Alginate-gelatin bioinks [2]

In contrast, binary mixtures of cholesteryl nonanoate (CN) and COC exhibit selective reflection in the visible spectrum due to helical pitch modulation, a property less pronounced in ester-only systems .

Physical and Acoustic Properties

Table 3: Key Physical Parameters
Property COC Cholesteryl Pelargonate (CP) Cholesteryl Benzoate (CB)
Melting Point (°C) ~20 78.5 148.5 [12, 18]
Density (g/cm³) 0.9404 0.915 1.036 [12, 20]
Adiabatic Compressibility (×10⁻¹⁰ m²/N) 2.85 at 25°C N/A N/A [12]
Molecular Weight (g/mol) 681.14 480.71 566.86 [12, 19]

COC’s low melting point and compressibility make it ideal for temperature-sensitive applications, while CB’s higher thermal stability suits high-temperature LC devices .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing COC?

  • Synthesis : COC can be synthesized via esterification of cholesterol with oleyl alcohol and carbonylating agents (e.g., phosgene derivatives). Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to avoid side products like unreacted cholesterol or oleyl alcohol .
  • Characterization : Use thin-layer chromatography (TLC) for purity assessment and nuclear magnetic resonance (NMR) to confirm ester bond formation. Mass spectrometry (MS) validates molecular weight (681.1256 g/mol) . Store synthesized COC at 2–8°C to prevent degradation .

Q. How can phase transitions in COC be systematically studied?

  • Differential Scanning Calorimetry (DSC) identifies transition temperatures: crystal-to-isotropic at ~20°C and cholesteric-to-isotropic at ~40°C .
  • Polarized Optical Microscopy (POM) visualizes texture changes (e.g., focal conic to isotropic) during phase transitions. For reproducible results, ensure slow heating/cooling rates (≤1°C/min) to avoid metastable states .

Q. What factors influence COC’s liquid crystalline behavior in thermochromic applications?

  • Temperature Sensitivity : COC’s helical pitch (and thus reflected wavelength) depends on thermal energy. Mixing with cholesteryl nonanoate or benzoate broadens the thermochromic range .
  • Experimental Design : Prepare binary/ternary mixtures (e.g., 0.65 g COC + 0.25 g nonanoate + 0.10 g benzoate) and calibrate using black backgrounds to enhance color contrast .

Advanced Research Questions

Q. How do acoustic parameters of COC correlate with its molecular dynamics?

  • Methodology : Measure ultrasonic velocity, density, and viscosity at varying temperatures (e.g., 25–40°C). Calculate derived parameters:

  • Adiabatic compressibility (β=1/ρu2\beta = 1/\rho u^2) to assess intermolecular interactions.
  • Rao’s constant (R=u1/3VR = u^{1/3}V) to evaluate molecular packing efficiency .
    • Data Interpretation : Lower compressibility at higher temperatures suggests reduced molecular order in the isotropic phase .

Q. How does mixing COC with curved-shaped molecules (e.g., cholesteryl benzoate) alter phase behavior?

  • Hypothesis : Curved molecules disrupt COC’s helical structure, lowering transition temperatures.
  • Validation : Prepare mixtures (e.g., COC + benzoate) and analyze via DSC. Observed reductions in transition temperature (e.g., from 40°C to <35°C) confirm destabilization of the cholesteric phase due to steric hindrance .

Q. What computational models predict COC’s mesophase stability under varying conditions?

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to model COC’s alkyl chain flexibility and cholesterol backbone rigidity. Parameters like tilt angle and order parameter (S) quantify phase anisotropy .
  • Validation : Compare simulated phase transition temperatures with experimental DSC data to refine computational models .

Data Contradiction Analysis

  • Conflict : Some studies report COC’s solubility as "uncertain" , while others use it in liquid crystal mixtures .
    • Resolution : Solubility depends on solvent polarity. COC dissolves in non-polar solvents (e.g., hexane) but aggregates in polar media. Pre-dissolve in hexane before mixing with other esters for uniform dispersion .

Methodological Best Practices

  • Reproducibility : Document all mixture ratios (e.g., COC:nonanoate:benzoate = 0.65:0.25:0.10) and thermal protocols .
  • Safety : Use fume hoods for synthesis (WGK hazard class 3 ), and avoid skin contact (irritant per SDS ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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